

# The Metabolic Journey of Ixazomib: A Technical Guide Based on Labeled Compound Studies

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## Compound of Interest

Compound Name: Ixazomib-13C<sub>2,15</sub>N

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This in-depth technical guide explores the metabolic fate of ixazomib, the first oral proteasome inhibitor, with a focus on data generated from studies utilizing 14C-labeled compounds.

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is critical in its development and safe clinical use. This document provides a comprehensive overview of the biotransformation of ixazomib, supported by detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows.

## Introduction to Ixazomib Metabolism

Ixazomib is a second-generation proteasome inhibitor that has become a valuable therapeutic option for multiple myeloma.<sup>[1]</sup> Its metabolic profile is characterized by extensive biotransformation, with non-cytochrome P450 (CYP)-mediated pathways playing a major role in its clearance.<sup>[2][3]</sup> Studies with 14C-labeled ixazomib have been instrumental in elucidating its metabolic pathways, identifying its metabolites, and quantifying their excretion.<sup>[4][5]</sup>

## Key Experimental Protocols

The primary data on the metabolic fate of ixazomib in humans comes from a pivotal Phase I study that employed [14C]-ixazomib.<sup>[4][6]</sup> This study was designed to meticulously track the drug and its metabolites through the body.

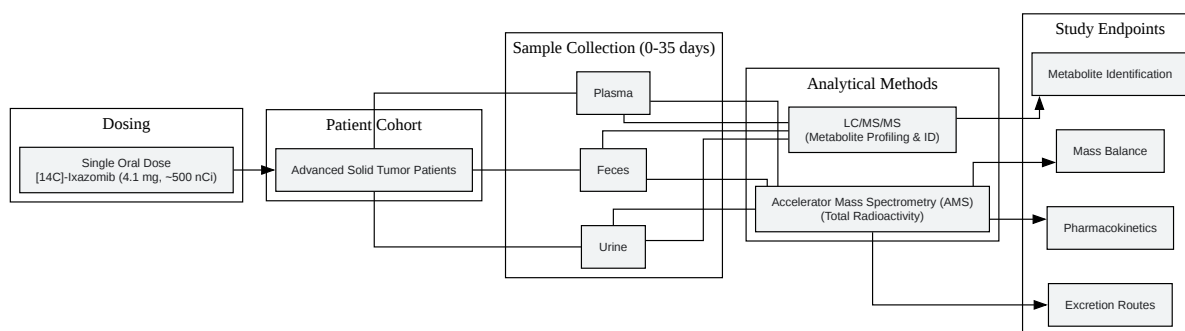
## Radiolabeled Compound and Dosing Regimen

- Labeled Compound: [14C]-ixazomib was used, with the carbon-14 label strategically placed within the molecule to allow for the tracking of all drug-related material.[2]
- Dosing: In a key human ADME study, patients with advanced solid tumors received a single oral solution dose of 4.1 mg of [14C]-ixazomib, which contained approximately 500 nCi of total radioactivity.[5][6] This was followed by non-radiolabeled ixazomib capsules (4 mg) on days 14 and 21 of a 35-day pharmacokinetic cycle.[6]

## Sample Collection and Analysis

- Sample Collection: To determine the mass balance and excretion routes, blood, urine, and fecal samples were collected from patients at various time points.[6] Continuous collection of urine and feces occurred for the first 168 hours post-dose, with intermittent collections up to day 35.[5]
- Analytical Methods:
  - Accelerator Mass Spectrometry (AMS): Due to the low radioactive dose administered, the highly sensitive AMS technique was employed to measure the total radioactivity in all biological samples.[4][6]
  - Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS): This method was used to identify and quantify ixazomib and its metabolites in plasma, urine, and feces.[5][7]

The following diagram illustrates the general workflow of the human ADME study for ixazomib.



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Fig. 1: Experimental workflow for the human ADME study of [14C]-Ixazomib.

## Quantitative Analysis of Ixazomib's Metabolic Fate

The use of [14C]-ixazomib allowed for a detailed quantitative assessment of its absorption, distribution, and excretion.

### Mass Balance and Excretion

Following a single oral dose of [14C]-ixazomib, the majority of the radioactivity was recovered, primarily in the urine.<sup>[4][8]</sup> This indicates that ixazomib is well-absorbed after oral administration.<sup>[4]</sup>

Parameter	Mean Value	Reference
Total Radioactivity Recovered	83.9%	[4][6]
Recovery in Urine	62.1%	[4][6]
Recovery in Feces	21.8%	[4][6]
Unchanged Ixazomib in Urine (up to 168h)	3.23% of administered dose	[4][6]

Table 1: Mass Balance and Excretion of [14C]-Ixazomib Derived Radioactivity.

The low percentage of unchanged ixazomib excreted in the urine suggests that the drug is extensively metabolized.[4][6]

## Distribution in Blood and Plasma

After oral administration, ixazomib and its metabolites, collectively measured as total radioactivity (TRA), were rapidly absorbed.[4] A significant finding was the preferential distribution of drug-related material into whole blood cells.[4][8]

Parameter	Value	Reference
Median Tmax of Ixazomib in Plasma	0.5 hours	[4][6]
Median Tmax of TRA in Plasma	0.5 hours	[8]
Ixazomib as % of Total Drug-Related Material in Plasma	~70%	[6][9]
Mean Whole Blood to Plasma TRA Ratio (AUC0–312)	10.5	[4][8]

Table 2: Pharmacokinetic Parameters of Ixazomib and Total Radioactivity (TRA) in Plasma and Whole Blood.

## Metabolite Profile in Plasma

In human plasma, unchanged ixazomib was the most abundant circulating component.<sup>[5]</sup> Several metabolites were also identified, with M1, M3, and M2 being the most prominent.<sup>[5]</sup>

Component	% of Plasma TRA (AUC0-816 h)	Reference
Ixazomib (Parent Drug)	54.2%	<sup>[5]</sup>
Metabolite M1	18.9%	<sup>[5]</sup>
Metabolite M3	10.6%	<sup>[5]</sup>
Metabolite M2	7.91%	<sup>[5]</sup>

Table 3: Relative Abundance of Ixazomib and its Major Metabolites in Human Plasma.

## Biotransformation Pathways of Ixazomib

The metabolism of ixazomib is complex, involving both CYP and non-CYP mediated pathways.<sup>[9]</sup> However, at clinically relevant concentrations, non-CYP enzymes are the primary contributors to its metabolism.<sup>[2][4]</sup>

### In Vitro Metabolism

- **Low Concentrations:** At clinically relevant concentrations, no single CYP isozyme predominantly contributes to ixazomib metabolism.<sup>[4][9]</sup> Non-CYP proteins are thought to be the main drivers of its clearance.<sup>[2][10]</sup>
- **High Concentrations:** At supratherapeutic concentrations (e.g., 10  $\mu$ M), multiple CYP isoforms are capable of metabolizing ixazomib.<sup>[4][10]</sup>

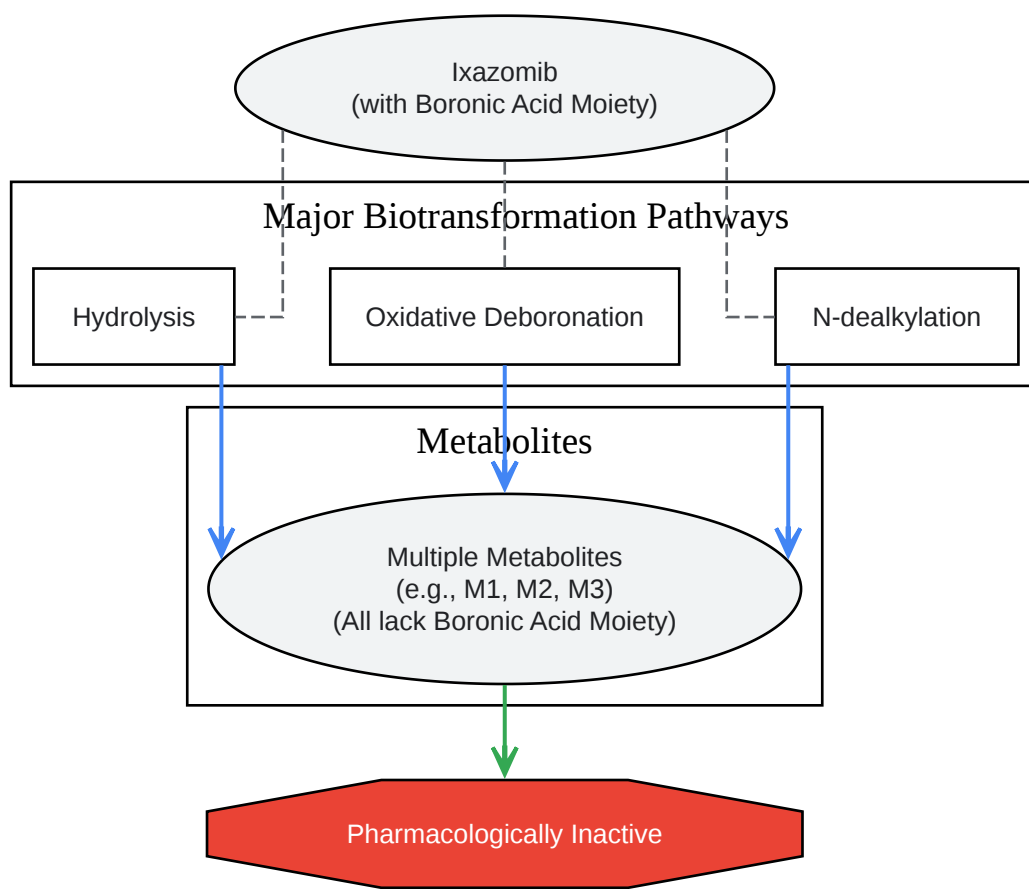
CYP Isoform	Estimated Relative Contribution (at high concentrations)	Reference
CYP3A4	42%	<a href="#">[4]</a> <a href="#">[9]</a>
CYP1A2	26%	<a href="#">[4]</a> <a href="#">[9]</a>
CYP2B6	16%	<a href="#">[4]</a> <a href="#">[9]</a>
CYP2C8	6%	<a href="#">[4]</a> <a href="#">[9]</a>
CYP2D6	5%	<a href="#">[4]</a> <a href="#">[9]</a>
CYP2C19	5%	<a href="#">[4]</a> <a href="#">[9]</a>
CYP2C9	<1%	<a href="#">[4]</a> <a href="#">[9]</a>

Table 4: In Vitro Contribution of CYP Isoforms to Ixazomib Metabolism at Supratherapeutic Concentrations.

## In Vivo Metabolic Pathways

The primary biotransformation pathways for ixazomib in humans have been identified as hydrolysis, deboronation, and N-dealkylation.[\[2\]](#)[\[9\]](#) A crucial finding is that all identified metabolites are de-boronated, meaning they lack the boronic acid moiety essential for proteasome inhibition.[\[2\]](#)[\[5\]](#) Consequently, these metabolites are considered pharmacologically inactive.[\[2\]](#)[\[5\]](#)

The following diagram illustrates the proposed metabolic pathways of ixazomib.



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Fig. 2: Proposed metabolic pathways of Ixazomib in humans.

## Conclusion

Studies utilizing <sup>14</sup>C-labeled ixazomib have provided a definitive and comprehensive understanding of its metabolic fate in humans. Key findings include:

- Ixazomib is well-absorbed orally and extensively metabolized.
- The primary route of excretion for drug-related material is through the urine.
- The major biotransformation pathways are hydrolysis, deboronation, and N-dealkylation.
- All identified metabolites are pharmacologically inactive due to the loss of the boronic acid moiety.

- At clinically relevant concentrations, non-CYP mediated metabolism is the predominant clearance mechanism.

This detailed knowledge of ixazomib's ADME properties is crucial for informing dosing recommendations, understanding potential drug-drug interactions, and ensuring its safe and effective use in the treatment of multiple myeloma. The use of labeled compounds remains the gold standard for elucidating the complex metabolic pathways of novel therapeutic agents.

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